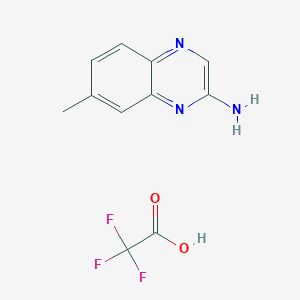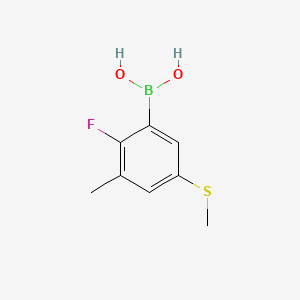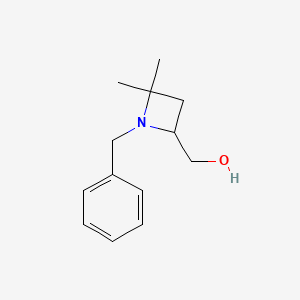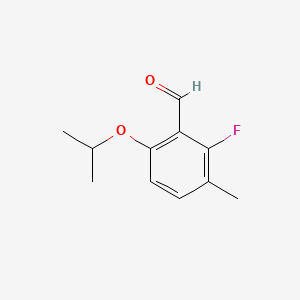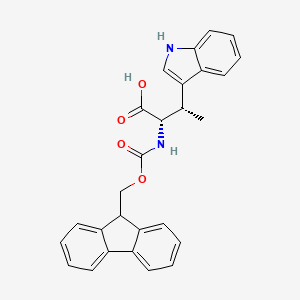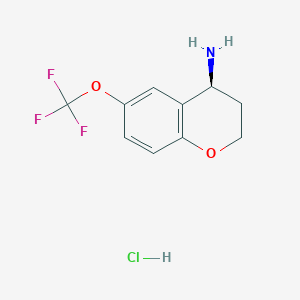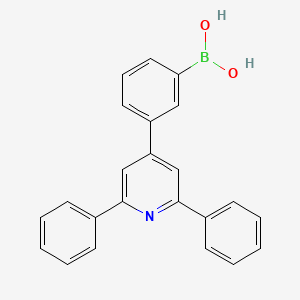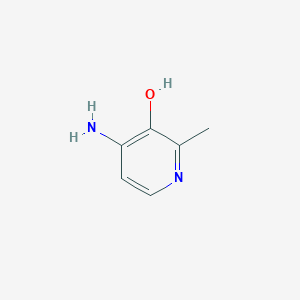
4-Amino-2-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylpyridin-3-ol is a pyridine derivative with the molecular formula C6H8N2O. This compound is characterized by the presence of an amino group at the 4th position, a methyl group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyridin-3-ol can be achieved through several methods. One common route involves the reaction of 2-chloro-5-methyl-4-nitropyridine-1-oxide with potassium hydroxide in methanol under pressure, followed by hydrogenation using a platinum catalyst . Another method includes the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for commercial applications.
化学反応の分析
Types of Reactions: 4-Amino-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions under alkaline conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using platinum or palladium catalysts.
Substitution: Alkaline conditions using bases like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
4-Amino-2-methylpyridin-3-ol has diverse applications in scientific research:
作用機序
The mechanism of action of 4-Amino-2-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows it to modify various biomolecules, potentially leading to therapeutic effects .
類似化合物との比較
4-Amino-2-methylpyridine: Similar structure but lacks the hydroxyl group, leading to different chemical properties and reactivity.
5-Bromo-2-methylpyridin-3-amine: Contains a bromine atom, making it suitable for cross-coupling reactions.
2-Amino-4-methylpyridine: Differently substituted pyridine with distinct biological activities.
Uniqueness: 4-Amino-2-methylpyridin-3-ol is unique due to the presence of both an amino and a hydroxyl group on the pyridine ring, which imparts significant basicity and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
4-amino-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3,(H2,7,8) |
InChIキー |
NXCMHUKMFSBHJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


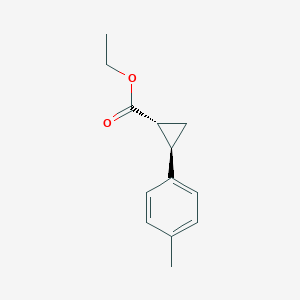
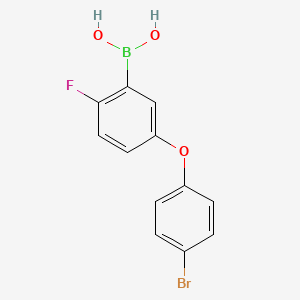

![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)


